molecular formula C15H14ClFN2O3 B4985041 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide

2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide

Cat. No. B4985041
M. Wt: 324.73 g/mol
InChI Key: UWFCJVBKWPLMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of oxazole carboxamides and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of COX enzymes, resulting in the reduction of prostaglandin production. This leads to the reduction of inflammation, pain, and fever. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases, including cancer. It is also relatively easy to synthesize, making it readily available for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the scientific research of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide. These include further studies to determine its efficacy and safety in vivo, as well as its potential as an anti-cancer agent. Additionally, further studies can be conducted to determine its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, studies can be conducted to determine the potential of this compound as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis method of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide involves the reaction of 2-chloro-4-fluorophenol with 2-bromoacetic acid to form 2-(2-chloro-4-fluorophenoxy)acetic acid. This intermediate is then reacted with cyclobutanone in the presence of sodium hydride to form 2-(2-chloro-4-fluorophenoxy)methylcyclobutanone. The final step involves the reaction of this intermediate with oxalyl chloride and ammonium hydroxide to form this compound.

Scientific Research Applications

2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3/c16-11-6-9(17)4-5-13(11)21-8-14-19-12(7-22-14)15(20)18-10-2-1-3-10/h4-7,10H,1-3,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFCJVBKWPLMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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